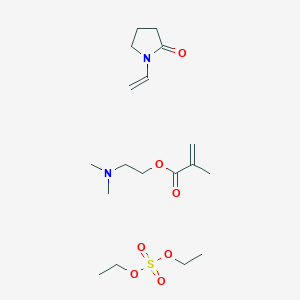

Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

Overview

Description

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate is a complex polymeric compound. It is known for its unique chemical properties and is widely used in various industrial and scientific applications. The compound is formed by the polymerization of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with 1-ethenyl-2-pyrrolidinone and is further compounded with diethyl sulfate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the polymerization of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with 1-ethenyl-2-pyrrolidinone. The polymerization process typically requires the presence of a radical initiator and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The reaction is usually conducted in a solvent such as toluene or benzene to facilitate the polymerization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the monomers are mixed and polymerized under stringent conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve high yield and purity of the polymer. The final product is then compounded with diethyl sulfate to enhance its chemical properties .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions are often carried out in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Diethyl sulfate; 2-(dimethylamino)ethyl 2-methylprop-2-enoate; 1-ethenylpyrrolidin-2-one

- CAS Number : 53633-54-8

- Molecular Formula : C14H23N3O5S

- Molecular Weight : Approximately 329.42 g/mol

The compound features a unique combination of functional groups that contribute to its reactivity and biological activity. Notably, diethyl sulfate is recognized as a potent alkylating agent, which plays a significant role in its biological interactions.

Drug Delivery Systems

Diethyl sulfate derivatives are utilized in drug delivery systems due to their ability to form matrices that encapsulate active pharmaceutical ingredients (APIs). This allows for controlled release of the drug, enhancing bioavailability and therapeutic efficacy. The polymer's interaction with biological membranes facilitates improved permeability and absorption of the encapsulated drugs.

Cosmetic Applications

Polyquaternium-11 is widely used in cosmetic formulations as a conditioning agent. It provides benefits such as:

- Film-forming properties : Enhances the texture and feel of hair products.

- Antistatic effects : Reduces static electricity in hair.

- Stabilization : Improves the stability of emulsions in creams and lotions .

Industrial Uses

In industrial applications, this compound serves as an effective surfactant and emulsifier. Its unique properties allow it to stabilize formulations in various sectors including:

Diethyl sulfate exhibits significant biological activity, primarily due to its alkylating properties which can induce mutations and DNA damage. Key findings include:

Mutagenicity

Studies have demonstrated that diethyl sulfate can cause mutations in bacterial systems (e.g., Salmonella typhimurium) and chromosomal aberrations in mammalian cells. It forms N7-alkylguanine adducts leading to errors during DNA replication .

Reproductive Toxicity

Research indicates potential reproductive toxicity associated with diethyl sulfate exposure. Animal studies have shown increased rates of embryo resorption and fetal malformations when administered shortly after mating.

Genotoxic Effects

The genotoxic potential has been confirmed through various assays, including sister chromatid exchange tests and micronucleus formation tests in cultured human lymphocytes.

Case Studies and Research Data

Several case studies have highlighted the applications and effects of diethyl sulfate:

Case Study on Drug Delivery

A study investigated the use of diethyl sulfate-based polymers for delivering anticancer drugs. The results showed enhanced drug release profiles compared to traditional delivery systems, indicating its potential for improving therapeutic outcomes.

Cosmetic Formulation Study

Research evaluating Polyquaternium-11 in hair care products demonstrated significant improvements in hair manageability and reduced frizz compared to formulations without this polymer .

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In drug delivery systems, it forms a matrix that encapsulates the active pharmaceutical ingredient, allowing for controlled release. The polymer interacts with biological membranes, enhancing the permeability and absorption of the drug. The molecular targets and pathways involved include interactions with cell surface receptors and transport proteins .

Comparison with Similar Compounds

Similar Compounds

- 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester

- Methacrylic acid, 2-(dimethylamino)ethyl ester

- Amino methacrylate copolymer

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate exhibits superior film-forming properties and enhanced chemical stability. Its unique combination of monomers results in a polymer with distinct mechanical and chemical characteristics, making it highly suitable for specialized applications in various fields .

Biological Activity

The compound Diethyl sulfate; 2-(dimethylamino)ethyl 2-methylprop-2-enoate; 1-ethenylpyrrolidin-2-one is a complex polymeric structure formed from the polymerization of specific monomers. This compound exhibits a range of biological activities, making it significant in both industrial applications and scientific research.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

- IUPAC Name : Diethyl sulfate; 2-(dimethylamino)ethyl 2-methylprop-2-enoate; 1-ethenylpyrrolidin-2-one

- CAS Number : 53633-54-8

- Molecular Formula : C14H23N3O5S

- Molecular Weight : Approximately 329.42 g/mol

The compound is characterized by its unique combination of functional groups, which contribute to its reactivity and biological activity.

Diethyl sulfate is known as a potent alkylating agent, which means it can introduce alkyl groups into various biological molecules, including DNA. This property is critical in understanding its biological effects, particularly its potential mutagenicity and carcinogenicity.

- DNA Interaction : Diethyl sulfate has been shown to induce mutations and DNA damage in various test systems, including bacteria and mammalian cells. It primarily forms N7-alkylguanine adducts, leading to errors during DNA replication .

- Carcinogenic Potential : Studies indicate that diethyl sulfate may pose a risk for cancer development due to its ability to cause genetic mutations. Epidemiological studies have suggested an association with increased cancer risk in populations exposed to this compound .

Case Studies and Research Data

Several studies have investigated the biological activities of diethyl sulfate and its derivatives:

- Mutagenicity Tests : In vitro studies have demonstrated that diethyl sulfate induces mutations in bacterial systems (e.g., Salmonella typhimurium) and chromosomal aberrations in mammalian cells. The compound has been classified as a mutagen based on these findings .

- Reproductive Toxicity : In animal models, diethyl sulfate has been linked to reproductive toxicity. For example, female mice treated with diethyl sulfate showed increased rates of embryo resorption and fetal malformations when administered shortly after mating .

- Genotoxic Effects : The genotoxic potential of diethyl sulfate has been confirmed through various assays, including sister chromatid exchange and micronucleus formation tests in cultured human lymphocytes .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Diethyl Sulfate | 98-31-9 | Strong alkylating agent; mutagenic | Linked to cancer risk |

| Dimethyl Sulfate | 77-78-1 | Potent mutagen; induces DNA damage | Similar mechanism of action |

| 2-(Dimethylamino)ethyl Methacrylate | 2867-47-2 | Moderate cytotoxicity; used in polymers | Less genotoxic than diethyl sulfate |

Properties

IUPAC Name |

diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C6H9NO.C4H10O4S/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8;1-3-7-9(5,6)8-4-2/h1,5-6H2,2-4H3;2H,1,3-5H2;3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJPSODUGQZOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OCC.CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53633-54-8 | |

| Record name | Polyquaternium 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53633-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53633-54-8 | |

| Record name | Polyquaternium-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053633548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.